molecular formula C21H25FN4O4S B15283643 1-[(4-fluorophenyl)sulfonyl]-N-{1-methyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-3-piperidinecarboxamide

1-[(4-fluorophenyl)sulfonyl]-N-{1-methyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-3-piperidinecarboxamide

Cat. No.: B15283643
M. Wt: 448.5 g/mol
InChI Key: UBESLJDSHIGNQD-AAFJCEBUSA-N
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Description

1-[(4-fluorophenyl)sulfonyl]-N-{1-methyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-3-piperidinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a fluorophenyl group, and a sulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)sulfonyl]-N-{1-methyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-3-piperidinecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the fluorophenyl and sulfonyl groups. The final steps involve the addition of the pyridinylmethyl and carboxamide groups under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline production.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-fluorophenyl)sulfonyl]-N-{1-methyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-3-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: The compound can participate in substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(4-fluorophenyl)sulfonyl]-N-{1-methyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-3-piperidinecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-N-{1-methyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-3-piperidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(4-fluorophenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide
  • 1-[(4-fluorophenyl)sulfonyl]-N-(3-pyridinylmethyl)-3-piperidinecarboxamide
  • 1-[(4-fluorophenyl)sulfonyl]-N-{(2S)-3-methyl-1-oxo-1-[(2-pyridinylmethyl)amino]-2-butanyl}-3-piperidinecarboxamide

Uniqueness: 1-[(4-fluorophenyl)sulfonyl]-N-{1-methyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-3-piperidinecarboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H25FN4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-[(2R)-1-oxo-1-(pyridin-2-ylmethylamino)propan-2-yl]piperidine-3-carboxamide

InChI

InChI=1S/C21H25FN4O4S/c1-15(20(27)24-13-18-6-2-3-11-23-18)25-21(28)16-5-4-12-26(14-16)31(29,30)19-9-7-17(22)8-10-19/h2-3,6-11,15-16H,4-5,12-14H2,1H3,(H,24,27)(H,25,28)/t15-,16?/m1/s1

InChI Key

UBESLJDSHIGNQD-AAFJCEBUSA-N

Isomeric SMILES

C[C@H](C(=O)NCC1=CC=CC=N1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC(C(=O)NCC1=CC=CC=N1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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